DMT-2'Fluoro-DG(IB) Amidite

antisense oligonucleotides siRNA therapeutics duplex thermal stability

DMT-2′Fluoro-dG(IB) Amidite (CAS 144089-97-4) is a 2′-deoxy-2′-fluoro guanosine phosphoramidite building block featuring 5′-O-DMT and N2-isobutyryl (IB) protecting groups, designed for automated solid-phase oligonucleotide synthesis. The 2′-fluoro modification forces the sugar to adopt a C3′-endo (RNA-like) conformation, which preorganizes the oligonucleotide for A-form duplex formation with complementary RNA targets.

Molecular Formula C44H53FN7O8P
Molecular Weight 857.9 g/mol
CAS No. 144089-97-4
Cat. No. B2625590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'Fluoro-DG(IB) Amidite
CAS144089-97-4
Molecular FormulaC44H53FN7O8P
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F
InChIInChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1
InChIKeyKJFUMXZZVYMQEU-AOCJBPQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DMT-2′Fluoro-dG(IB) Amidite (CAS 144089-97-4): A 2′-Fluoro-Modified Guanosine Phosphoramidite Building Block for Oligonucleotide Synthesis


DMT-2′Fluoro-dG(IB) Amidite (CAS 144089-97-4) is a 2′-deoxy-2′-fluoro guanosine phosphoramidite building block featuring 5′-O-DMT and N2-isobutyryl (IB) protecting groups, designed for automated solid-phase oligonucleotide synthesis. The 2′-fluoro modification forces the sugar to adopt a C3′-endo (RNA-like) conformation, which preorganizes the oligonucleotide for A-form duplex formation with complementary RNA targets [1]. This compound is employed as a critical building block in the synthesis of nuclease-resistant oligonucleotides for antisense, siRNA, aptamer, and diagnostic probe applications [2].

Why Unmodified DNA, 2′-OMe, or 2′-O-Propyl Analogs Cannot Substitute for DMT-2′Fluoro-dG(IB) Amidite in High-Performance Oligonucleotide Synthesis


Generic substitution of 2′-fluoro guanosine amidite with unmodified DNA, 2′-O-methyl (2′-OMe), or 2′-O-propyl analogs is not scientifically defensible in applications requiring maximal duplex thermal stability and nuclease resistance. Systematic comparative studies of fully modified oligoribonucleotides demonstrate a clear hierarchy of duplex stabilization: 2′-fluoro modifications yield the highest melting temperatures (Tm), followed by 2′-O-propyl, then 2′-O-methyl, with RNA and DNA duplexes exhibiting substantially lower stability [1]. Additionally, 2′-fluoro modifications provide enhanced resistance to snake venom phosphodiesterase and nuclease S1 degradation compared to unmodified RNA and alternative 2′-O-alkyl modifications [1]. These quantifiable differences in thermodynamic stability and metabolic persistence directly impact the efficacy and duration of action of therapeutic oligonucleotides, making the specific selection of 2′-fluoro guanosine building blocks a critical procurement decision for translational research and clinical development programs [2].

Quantitative Differentiation of DMT-2′Fluoro-dG(IB) Amidite: Comparative Thermal Stability, Nuclease Resistance, Synthetic Compatibility, and In Vivo Safety Evidence


2′-Fluoro Modification Provides Superior Duplex Thermal Stability Compared to 2′-OMe and Unmodified RNA

The 2′-fluoro modification confers additive thermal stabilization of RNA duplexes of approximately 2°C per residue, compared to ~1.5°C per residue for 2′-OMe-RNA and ~1.1°C per residue for RNA [1]. In fully modified homoduplexes, the Tm order was 2′-fluoro > 2′-O-propyl > 2′-O-methyl > RNA > DNA [2]. Complete substitution of a self-complementary octamer r(CGAAUUCG) with 2′-fluoro residues increased Tm from 34.1°C to 53.3°C (ΔTm = 19.2°C), while alternating 2′-fluoro/RNA residues produced an intermediate Tm of 43.7°C [3].

antisense oligonucleotides siRNA therapeutics duplex thermal stability RNA binding affinity

2′-Fluoro Modification Enables Superior Nuclease Resistance and Prolonged Plasma Half-Life Versus Unmodified RNA

siRNA modified with 2′-fluoro pyrimidines demonstrated greatly increased stability and a prolonged half-life in human plasma compared to 2′-OH-containing siRNAs [1]. In aptamer applications, 2′-fluoro-modified RNA aptamers exhibited higher binding affinities and superior nuclease resistance compared to unmodified RNA aptamers . Fully modified 2′-fluoro/2′-OMe siRNA motifs displayed >500-fold improvement in in vitro potency over unmodified siRNA at specific target sites [2].

nuclease resistance siRNA aptamer therapeutics plasma stability

Commercial-Grade DMT-2′Fluoro-dG(IB) Amidite Meets Stringent QC Specifications (≥99% Purity, Low P(III) Impurities) Critical for Reproducible Oligonucleotide Synthesis

Commercially available DMT-2′Fluoro-dG(IB) Amidite from Sigma-Aldrich (Proligo Reagents) is supplied with assay specifications of ≥99% (31P-NMR) and ≥99.0% (reversed-phase HPLC) . Impurity specifications include ≤0.3% water content (Karl Fischer), ≤0.5% P(III) impurities at 100-169 ppm (31P-NMR), and ≤0.5% single impurity (reversed-phase HPLC), with ≤3% residual solvent content [1]. The product is manufactured under an ISO 9001 certified quality system with consistent lot-to-lot performance . A recommended extended coupling time of 3 minutes (versus 90 seconds for standard DNA monomers) ensures high coupling efficiency .

oligonucleotide synthesis phosphoramidite QC process reproducibility GMP manufacturing

2′-Fluoro Nucleotides Have an Established Clinical Safety Profile Validated in GalNAc-siRNA Conjugates

A comprehensive safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates demonstrated that 2′-F monomer metabolites were present at low and transient levels in rats and humans, with concentrations well below endogenous ribo- and deoxyribonucleotide levels [1]. 2′-F-nucleoside 5′-triphosphates were neither inhibitors nor preferred substrates for human polymerases, with IC50 values above 200 µM (>4-fold excess over native dNTPs), and no chain termination was observed [1]. A 2-year carcinogenicity study in rats at weekly doses up to 100 mg/kg showed no differences in carcinogenicity or survival [1]. The 2′-F-modified aptamer Macugen (pegaptanib) was FDA-approved for age-related macular degeneration, providing additional clinical validation [2].

therapeutic siRNA GalNAc conjugates drug safety clinical toxicology

2′-Fluoro at Guide Strand Position 5 Partially Rescues Activity Deficits Caused by 3′-Terminal 2′-OMe Modifications in siRNA

In a systematic evaluation of 3′-terminal modifications on siRNA guide strands, 3′-terminal 2′-OMe modification negatively impacted target silencing activity for >60% of siRNA sequences tested in the context of 20-mer guide strands [1]. Notably, the introduction of an extra 2′-fluoro modification in the seed region at guide strand position 5 partially compensated for the negative impact of 3′-terminal 2′-OMe modification, whereas substitution at position 7 did not provide the same rescue effect [1]. This position-dependent functional difference highlights the unique role of 2′-fluoro modifications in modulating RISC interactions that 2′-OMe cannot fully replicate.

siRNA design guide strand optimization chemical modification patterns RISC loading

DMT-2′Fluoro-dG(IB) Amidite Is Covered by Foundational Patents for 2′-Fluoro-Modified Oligonucleotide Therapeutics

The incorporation of 2′-fluoro-modified nucleosides into oligonucleotides is claimed in foundational US Patents 5,670,633, 6,005,087, and 6,531,584, with foreign equivalents . A license may be required from Isis Pharmaceuticals, Inc. (now Ionis Pharmaceuticals) for commercial use . This patent coverage distinguishes 2′-fluoro modifications from alternative 2′-modifications such as 2′-OMe, which may have different or expired patent protection landscapes, with direct implications for freedom-to-operate assessments in therapeutic development programs.

intellectual property therapeutic oligonucleotides patent landscape licensing

High-Impact Application Scenarios for DMT-2′Fluoro-dG(IB) Amidite Based on Quantitative Differentiation Evidence


Synthesis of Therapeutic siRNAs Requiring Maximal Duplex Thermal Stability and Extended Duration of Action

DMT-2′Fluoro-dG(IB) Amidite is optimally deployed in the synthesis of fully chemically modified siRNAs intended for therapeutic applications where high target binding affinity (Tm increase of ~2°C per residue over RNA) [1] and prolonged plasma half-life [2] are critical for achieving sustained gene silencing with infrequent dosing. The >500-fold improvement in potency observed with fully modified 2′-F/2′-OMe siRNA motifs [3] supports the use of this building block in GalNAc-conjugated siRNA programs targeting hepatic genes, where the established clinical safety profile of 2′-fluoro nucleotides [4] reduces regulatory risk.

Rational Design of Chimeric Antisense Oligonucleotides with Optimized RNase H Activity

Uniformly modified 2′-F-RNA/RNA duplexes are not substrates for RNase H, but chimeric 2′-F-RNA/DNA phosphorothioate oligonucleotides exhibit enhanced binding to RNA targets while remaining substrates for RNase H and demonstrating high nuclease resistance [1]. DMT-2′Fluoro-dG(IB) Amidite is therefore best utilized in gapmer antisense oligonucleotide designs where 2′-fluoro-modified wings flank a central DNA gap, leveraging the superior thermal stability of 2′-fluoro modifications (~2°C per residue versus ~1.5°C for 2′-OMe) to enhance target engagement while preserving RNase H-mediated cleavage of the target mRNA.

Development of Nuclease-Resistant Aptamers for Diagnostic and Therapeutic Applications

2′-Fluoro-modified RNA aptamers bind targets with higher affinities and exhibit superior nuclease resistance compared to unmodified RNA aptamers [1]. DMT-2′Fluoro-dG(IB) Amidite is specifically indicated for aptamer discovery and optimization programs requiring extended functional half-life in biological matrices. The FDA approval of the 2′-fluoro/2′-OMe-modified aptamer Macugen (pegaptanib) for age-related macular degeneration [2] provides regulatory precedent and clinical validation for aptamers incorporating 2′-fluoro guanosine residues, making this building block a strategic procurement choice for aptamer-based therapeutic development.

GMP Manufacturing of Oligonucleotide Therapeutics Requiring Lot-to-Lot Consistency and Regulatory Compliance

DMT-2′Fluoro-dG(IB) Amidite supplied under ISO 9001 certified quality systems with ≥99% purity specifications and stringent impurity controls (≤0.3% water, ≤0.5% P(III) impurities, ≤0.5% single impurity) [1] is essential for GMP manufacturing of oligonucleotide therapeutics. The recommended extended coupling time of 3 minutes (versus 90 seconds for DNA monomers) ensures high coupling efficiency and minimizes deletion sequences [2]. Consistent lot-to-lot performance [1] is critical for maintaining batch-to-batch reproducibility in clinical supply chains, making this high-purity grade amidite the preferred choice for late-stage development and commercial manufacturing.

Technical Documentation Hub

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